Matteuorien

説明

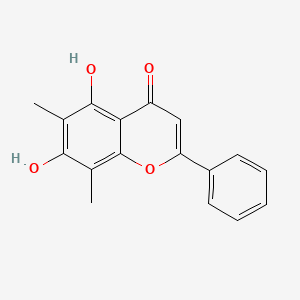

Matteuorien is a naturally occurring C-methyl flavonoid first isolated from the rhizome of Matteuccia orientalis Trev. (Oriental ostrich fern) . It belongs to a class of bioactive compounds known for their inhibitory effects on aldose reductase (AR), a key enzyme implicated in diabetic complications such as neuropathy and retinopathy . This compound is characterized by a flavonoid backbone with a C-methyl substitution, which distinguishes it from common flavonoids like quercetin or kaempferol . Its isolation and structural elucidation were achieved through chromatographic techniques and spectral analysis, including 2D-NMR and mass spectrometry .

This compound has also been identified in related species such as Matteuccia struthiopteris (ostrich fern), where it co-occurs with structurally analogous compounds like matteucinol and pinosylvin derivatives . While its aldose reductase inhibitory activity is well-documented, its exact mechanism of action and pharmacokinetic profile remain under investigation .

特性

分子式 |

C17H14O4 |

|---|---|

分子量 |

282.29 g/mol |

IUPAC名 |

5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-8,19-20H,1-2H3 |

InChIキー |

IHCSYRDYLHMMRU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |

正規SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |

同義語 |

matteuorien |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Compounds from Matteuccia Species

Key Research Findings

Aldose Reductase Inhibition :

- Matteuorienate A–C exhibit superior AR inhibition compared to this compound, with IC₅₀ values in the sub-micromolar range . The presence of a carboxyl group in Matteuorienate derivatives enhances their binding affinity to AR’s active site, as demonstrated by structure-activity relationship (SAR) studies .

- This compound, lacking a carboxyl group, relies on its hydroxyl and C-methyl groups for AR inhibition, but its potency is likely lower than that of the Matteuorienate series .

Structural Nuances: C-Methyl vs. Methoxy Groups: Matteucinol and demethoxymatteucinol, which feature methoxy or hydroxyl groups instead of C-methyl substitutions, show reduced AR inhibition, highlighting the importance of the C-methyl moiety in bioactivity . Glycosylation Effects: Pinosylvin-3-O-β-D-glucoside (isolated alongside this compound) lacks AR inhibitory activity, suggesting that glycosylation may diminish bioavailability or target interaction .

Biological Specificity: While this compound and its analogues share structural similarities, their biological activities diverge significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。